6-Bromo-2,5-dichloroquinazoline

Description

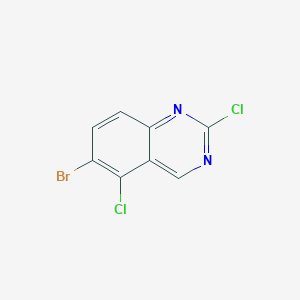

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,5-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKJKJUGPOBQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303431 | |

| Record name | 6-Bromo-2,5-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644663-98-8 | |

| Record name | 6-Bromo-2,5-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644663-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,5-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Functionalization of 6 Bromo 2,5 Dichloroquinazoline

Site-Selective Cross-Coupling Reactions at Halogenated Centers

The distinct electronic environment of each halogenated position on the quinazoline (B50416) ring is the key to achieving site-selectivity in cross-coupling reactions. Generally, the C(4)-Cl bond is the most reactive, primarily due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C4 position highly electrophilic. researchgate.net This is followed by the C(6)-Br bond, with the C(2)-Cl bond being the least reactive under typical palladium-catalyzed conditions. researchgate.net This reactivity hierarchy allows for a stepwise and controlled introduction of different functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and they have been extensively applied to the derivatization of 6-bromo-2,4-dichloroquinazoline (B10380).

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for arylation. beilstein-journals.orgresearchgate.netyoutube.com In the case of 6-bromo-2,4-dichloroquinazoline, this reaction can be directed with high selectivity to the C4 position. mdpi.com By carefully selecting the catalyst, base, and solvent system, the more reactive C4-Cl bond can be preferentially coupled, leaving the C2-Cl and C6-Br bonds intact for subsequent transformations. For instance, the use of a palladium(II) catalyst in a mixture of DMF and water has been shown to selectively arylate the C4 position.

Table 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,4-dichloroquinazoline

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DMF/H₂O | 6-Bromo-2-chloro-4-phenylquinazoline | Not specified |

This table illustrates a representative Suzuki-Miyaura reaction, highlighting the selective arylation at the C4 position.

The Sonogashira reaction provides a reliable method for the introduction of alkyne moieties onto aromatic rings by coupling a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling can be performed with high site-selectivity on 6-bromo-2,4-dichloroquinazoline. The C4 position is the preferred site for alkynylation, allowing for the synthesis of 4-alkynyl-6-bromo-2-chloroquinazolines. These products can serve as valuable intermediates for the construction of more complex, conjugated systems.

Table 2: Sonogashira Cross-Coupling of 6-Bromo-2,4-dichloroquinazoline

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 6-Bromo-2-chloro-4-(phenylethynyl)quinazoline | Not specified |

This table presents a typical Sonogashira reaction, demonstrating the selective alkynylation at the C4 position.

The versatility of 6-bromo-2,4-dichloroquinazoline extends to other important palladium-catalyzed C-C bond-forming reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction can be used to introduce alkenyl substituents, further diversifying the molecular architecture.

The Stille coupling utilizes organostannanes as the coupling partners. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organotin reagents to a wide range of functional groups.

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and ability to form C-C bonds under mild conditions. researchgate.netorganic-chemistry.orgnih.gov

For 6-bromo-2,4-dichloroquinazoline, these reactions are expected to follow the same regioselectivity pattern, with initial functionalization occurring at the most reactive C4 position.

Table 3: Overview of Heck, Stille, and Negishi Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | General Product Structure |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | 6-Bromo-2-chloro-4-vinylquinazoline |

| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | 6-Bromo-2-chloro-4-arylquinazoline |

| Negishi | Organozinc (e.g., Aryl-ZnCl) | Pd(PPh₃)₄ | 6-Bromo-2-chloro-4-arylquinazoline |

This table provides a general overview of the expected outcomes for the Heck, Stille, and Negishi reactions with 6-bromo-2,4-dichloroquinazoline.

Beyond the formation of C-C bonds, the selective introduction of heteroatoms is crucial for modulating the physicochemical and biological properties of quinazoline derivatives.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with amines. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of anilinoquinazolines, a class of compounds with significant pharmacological importance. The selective amination of 6-bromo-2,4-dichloroquinazoline can be achieved, again favoring the C4 position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For related substrates like 6-bromo-2-chloroquinoline, selective amination at the C6-Br position has been achieved in the presence of a C2-Cl bond, demonstrating that the reactivity can be finely tuned. nih.gov In the case of 6-bromo-2,4-dichloroquinazoline, initial amination is expected at the C4 position.

Table 4: Buchwald-Hartwig Amination of 6-Bromo-2,4-dichloroquinazoline

| Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 6-Bromo-2-chloro-N-phenylquinazolin-4-amine |

This table illustrates a representative Buchwald-Hartwig amination reaction for the synthesis of a 4-anilinoquinazoline (B1210976) derivative.

Carbon-Heteroatom Bond Formation

Coupling with Oxygen and Sulfur Nucleophiles

The introduction of oxygen and sulfur moieties onto the quinazoline core can significantly modulate the biological activity and physicochemical properties of the resulting molecules. While specific examples for 6-bromo-2,5-dichloroquinazoline are not extensively detailed in the provided search results, the reactivity of similar halogenated quinazolines provides a strong indication of the expected outcomes. For instance, the reaction of 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline with sodium ethoxide leads to the nucleophilic substitution of the chlorine at the C-4 position to yield 4-ethoxy-6-iodo-2-(4-methoxyphenyl)quinazoline. researchgate.net This highlights the susceptibility of the C-4 position to attack by oxygen nucleophiles.

Similarly, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid and phenyl isothiocyanate demonstrates the incorporation of a sulfur nucleophile. nih.gov Subsequent alkylation of the thiol group showcases the potential for further functionalization. nih.gov Based on these precedents, it is anticipated that this compound would react with oxygen and sulfur nucleophiles, such as alkoxides, phenoxides, and thiols, primarily at the most electrophilic carbon centers. The reaction conditions, including the choice of base, solvent, and temperature, would be critical in controlling the outcome and yield of these coupling reactions.

Regioselectivity and Reactivity Trends in Polyhalogenated Quinazolines

The presence of multiple halogen substituents on the quinazoline ring introduces the challenge and opportunity of regioselective functionalization. The inherent electronic properties of the quinazoline nucleus, coupled with the nature and position of the halogens, dictate the preferred site of chemical attack.

In the realm of transition metal-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is C-I > C-Br >> C-Cl. mdpi.com This suggests that a bromine substituent would be more reactive than a chlorine substituent. However, the specific electronic environment of the quinazoline ring can lead to exceptions. researchgate.net For instance, theoretical calculations on 6-bromo-2,4-dichloroquinazoline have shown that the bond dissociation energy of the C(4)-Cl bond is higher than that of the C-Br bond. mdpi.com Despite this, the C(4)-Cl bond is often found to be more reactive in metal-catalyzed cross-coupling reactions. researchgate.net This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom (α-nitrogen effect). mdpi.com

In the context of electrophilic aromatic substitution, the reactivity of halogens can also differ. For example, reactions of phenolic compounds with bromine and chlorine show that bromine is significantly more reactive. nih.govresearchgate.net However, on the quinazoline ring, the electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack.

The positions on the quinazoline ring exhibit distinct reactivity profiles. The C-4 position is highly activated towards nucleophilic attack due to the α-nitrogen effect. mdpi.com This makes the C-4 chloro substituent particularly susceptible to displacement by nucleophiles. researchgate.netmdpi.com Numerous studies on 2,4-dichloroquinazolines have consistently demonstrated regioselective substitution at the C-4 position when reacted with various amines. mdpi.comresearchgate.net

DFT calculations have confirmed that the carbon atom at the C-4 position of 2,4-dichloroquinazoline (B46505) possesses a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack. mdpi.comresearchgate.net This aligns with the lower calculated activation energy for nucleophilic attack at this position. mdpi.comresearchgate.net Consequently, in this compound, the C-2 and C-4 positions are expected to be the most reactive sites for nucleophilic substitution. The C-6 bromine, being on the benzene (B151609) portion of the ring, is generally less reactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Quinazoline Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated heterocycles like this compound. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group (a halide in this case). youtube.com The presence of electron-withdrawing nitrogen atoms in the quinazoline ring facilitates this process.

Amination Reactions at Electrophilic Positions (e.g., C-2, C-4, C-5)

The introduction of amino groups onto the quinazoline scaffold is a widely employed strategy in medicinal chemistry. The C-2 and C-4 positions of the quinazoline ring are particularly electrophilic and thus prone to amination. As previously discussed, the C-4 position is generally the most reactive site for nucleophilic attack in 2,4-dihaloquinazolines. mdpi.comresearchgate.net This regioselectivity holds true for a wide range of amine nucleophiles, including anilines, benzylamines, and aliphatic amines, under various reaction conditions. mdpi.com

For this compound, it is expected that amination would preferentially occur at the C-4 position, followed by the C-2 position. The C-5 chlorine is less activated towards SNAr. The reaction of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol, for example, results in amination at the C-4 position. researchgate.net This further supports the heightened reactivity of the C-4 position.

Table 1: Regioselectivity in Amination of Dihaloquinazolines

| Starting Material | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,4-dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-chloro-4-aminoquinazolines | mdpi.com |

| 6,7-dimethoxy-2,4-dichloroquinazoline | Anilines | 2-chloro-4-anilino-6,7-dimethoxyquinazolines | mdpi.com |

| 2-aryl-6-bromo-4-chloro-8-iodoquinazolines | 2-aminoethanol | 2-((2-aryl-6-bromo-8-iodoquinazolin-4-yl)amino)ethanol | researchgate.net |

Substitution with Oxygen and Sulfur Nucleophiles

Similar to amination, the substitution with oxygen and sulfur nucleophiles is a viable pathway for the derivatization of this compound. The principles of regioselectivity observed in amination reactions generally apply here as well. The C-4 position is the most likely site for initial substitution by alkoxides, phenoxides, and thiolates.

The reaction of 4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline with sodium ethoxide to form the corresponding 4-ethoxy derivative serves as a prime example of substitution with an oxygen nucleophile. researchgate.net In the case of sulfur nucleophiles, the reaction of 4-propargylsulfanylquinazoline with bromine or iodine leads to the formation of thiazino[3,2-c]quinazolin-5-ium salts, demonstrating the reactivity of sulfur-substituted quinazolines. researchgate.net While direct examples for this compound are sparse in the provided literature, the established reactivity patterns of related polyhalogenated quinazolines provide a solid framework for predicting its behavior in SNAr reactions with oxygen and sulfur nucleophiles.

Elucidation of Structure Activity Relationships Sar in 6 Bromo 2,5 Dichloroquinazoline Analogs

General Principles of Halogen Substitution Effects on Quinazoline (B50416) Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. mdpi.com Their effects on the biological activity of quinazoline derivatives are multifaceted, involving electronic and steric contributions.

Electronic Effects of Halogen Substituents (e.g., Electron-Withdrawing Nature)

Halogens are electron-withdrawing groups, and their presence on the quinazoline ring can significantly alter its electron distribution. This electronic perturbation can influence the molecule's ability to interact with biological targets. The electron-withdrawing nature of halogens can enhance the acidity of nearby protons and modulate the basicity of the nitrogen atoms within the quinazoline core, which can be critical for receptor binding. researchgate.net

The introduction of halogens can lead to the formation of halogen bonds, which are noncovalent interactions between the halogen atom and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this interaction is influenced by the polarizability of the halogen, which increases down the group (I > Br > Cl > F). acs.org This interaction, driven by a region of positive electrostatic potential on the halogen known as a σ-hole, can contribute significantly to binding affinity. acs.org Studies have shown that substituting a hydrogen atom with iodine can increase binding affinity by up to two orders of magnitude in favorable contexts. acs.org

Steric Contributions of Halogen Atoms and Their Impact on Receptor Binding

The size of the halogen atom (the van der Waals radius) also plays a crucial role in how a quinazoline analog fits into a receptor's binding pocket. nih.gov A larger halogen atom can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, a bulky halogen might provide favorable van der Waals interactions with a hydrophobic pocket in the receptor. The introduction of a halogen can constrain the conformation of the molecule, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. mdpi.com The specific impact of steric bulk is highly dependent on the topology of the binding site.

Positional Impact of Halogen Atoms (Bromine at C-6, Chlorine at C-2 and C-5) on Analog Activity

The position of halogen substituents on the quinazoline ring is a critical determinant of biological activity. The distinct electronic and steric environments at different carbons of the quinazoline core mean that a halogen at one position can have a vastly different effect from the same halogen at another.

C-6 Halogenation Effects on Quinazoline Biological Efficacy

The C-6 position of the quinazoline ring is a common site for substitution. Halogenation at this position has been shown to influence a variety of biological activities. For instance, the presence of a halogen at the C-6 position has been associated with improved antimicrobial and anticancer activities. nih.govnih.gov In some cases, the introduction of a bromine atom at C-6 has been a key feature in the design of potent cytotoxic agents. nih.gov Furthermore, the anti-inflammatory effect of some quinazolinone derivatives was found to be increased by the presence of electron-withdrawing groups at the C-6 position. mdpi.com

C-2 and C-5 Halogenation in Quinazoline Derivatives and Structure-Activity Correlations

Halogenation at the C-2 and C-5 positions also significantly modulates the activity of quinazoline derivatives. The C-2 position is part of the pyrimidine (B1678525) ring, and substitution here directly impacts the electronic properties of the heterocyclic system. The reactivity of the C-4 position can be influenced by substituents at C-2. researchgate.net For example, in 6-bromo-2,4-dichloroquinazoline (B10380), the chlorine at C-4 is more reactive than the bromine at C-6 and the chlorine at C-2 in certain cross-coupling reactions. researchgate.net

The C-5 position is on the benzene (B151609) ring, and substitution at this site primarily affects the electronic nature of the carbocyclic portion of the molecule. The combination of chlorine atoms at both C-2 and C-5, along with a bromine at C-6, creates a unique electronic environment that can lead to specific biological activities. For instance, in a series of EGFR inhibitors, the cyclization at C-5 and C-6 of the quinazoline core led to more compact molecules capable of tolerating variations in the kinase domain. nih.gov

Influence of Additional Substituents and Hybridization on Quinazoline Core Activity

The biological activity of 6-bromo-2,5-dichloroquinazoline analogs is not solely determined by the halogen atoms but is also significantly influenced by the nature and position of other substituents on the quinazoline core. researchgate.net The concept of molecular hybridization, where two or more pharmacologically active moieties are combined into a single molecule, has been effectively used to enhance the therapeutic potential of quinazolines. nih.gov

In-depth Analysis Reveals Scarcity of Research on this compound

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . While the quinazoline scaffold is a critical structure in medicinal chemistry, scientific inquiry appears to be heavily concentrated on other isomers, most notably 6-Bromo-2,4-dichloroquinazoline .

This focus is largely due to the synthetic pathways and the reactivity of the starting materials. The 6-bromo-2,4-dichloroquinazoline isomer is a readily available and versatile precursor for the synthesis of a wide array of biologically active molecules. nih.govresearchgate.netsigmaaldrich.com The differential reactivity of its two chlorine atoms—with the chlorine at the C4 position being more susceptible to nucleophilic substitution than the one at the C2 position—makes it a particularly valuable tool for the rational design of new chemical entities. researchgate.net

Consequently, the extensive body of research available for 6-bromo-2,4-dichloroquinazoline and its derivatives allows for a thorough exploration of structure-activity relationships (SAR), including the rational design of analogs, the role of various linkers and side chains, and the application of computational chemistry for prediction and validation.

Given the constraints of generating a scientifically accurate and informative article based on available data, we are unable to provide content that focuses solely on this compound as per the requested outline.

However, a detailed and comprehensive article that fully addresses all sections and subsections of your provided outline can be generated by focusing on the extensively studied 6-Bromo-2,4-dichloroquinazoline and its analogs. This would include:

Rational Design: How the 6-bromo-2,4-dichloroquinazoline scaffold is used to design molecules targeting specific biological outcomes, such as kinase inhibition.

Linkers and Side Chains: Detailed analysis of how different chemical groups attached to the quinazoline core influence ligand-target interactions and biological activity, supported by research data.

Computational Approaches: A review of how molecular docking, molecular dynamics simulations, and other computational methods are employed to predict and understand the SAR of this class of compounds.

We propose to proceed with creating the article on 6-Bromo-2,4-dichloroquinazoline to ensure the content is robust, scientifically accurate, and directly addresses your structured request with relevant research findings and data tables. Please advise if you would like to proceed on this basis.

Computational and Theoretical Studies of 6 Bromo 2,5 Dichloroquinazoline and Its Reactivity

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 6-Bromo-2,5-dichloroquinazoline at a molecular level. These methods allow for the detailed analysis of its electronic and structural properties, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), help in understanding the effects of substituents on the molecule's thermodynamic and electronic properties. researchgate.netufms.br Studies on structurally related quinazolines have shown that halogen substitutions are thermodynamically preferred. researchgate.netufms.br The electronic properties and chemical activity can be further explored through molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis. researchgate.netufms.brresearchgate.net MEP maps visually indicate the electrostatic potential on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. researchgate.netufms.brresearchgate.net NBO analysis, on the other hand, reveals details about intramolecular interactions, such as hyperconjugation and bond strength. researchgate.netufms.brscielo.br For instance, in some quinazoline derivatives, π-π* interactions have been identified as the predominant intramolecular forces. researchgate.netufms.br

DFT calculations have also been employed to analyze the structure-activity relationships of various quinazoline analogs. nih.gov For example, in a study of 6-bromo-quinazolin-4(3H)-one derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level was used to compare the thermodynamic stability of different analogs. nih.gov The total energy, enthalpy, and Gibbs free energy calculations can indicate which structures are more stable. nih.gov Such computational insights are valuable for designing molecules with desired electronic and reactive properties.

Bond Dissociation Energy (BDE) Analysis of C-Halogen Bonds

Bond Dissociation Energy (BDE) is a critical parameter for predicting the reactivity of halogenated compounds, as it quantifies the energy required to break a specific bond homolytically. The BDE of carbon-halogen (C-X) bonds in heterocyclic compounds can be computed using methods like G3B3 and B3LYP. nih.gov Generally, C-Cl bonds are significantly stronger than C-Br bonds. For instance, the experimental BDE for chlorobenzene (B131634) is around 97.6 kcal/mol, while for bromobenzene (B47551), it is approximately 82.6 kcal/mol. nih.gov This trend of decreasing bond strength down the halogen group (Cl > Br > I) is also observed in theoretical calculations. quora.comdoubtnut.comunacademy.com However, fluorine can be an exception due to high inter-electronic repulsion in the F₂ molecule. quora.comunacademy.com

In substituted diazines, the position of the halogen influences the C-X BDE. For example, in dichloropyrimidines, C-Cl bonds alpha to nitrogen atoms generally have lower BDEs (93-95 kcal/mol) compared to other positions (95-100 kcal/mol). nih.gov This suggests that the chlorine atoms at the 2 and 4 positions of a quinazoline ring, being alpha to the ring nitrogens, would likely have lower BDEs than a chlorine at the 5-position or a bromine at the 6-position. This difference in bond strength is a key factor in regioselective cross-coupling reactions, where the weaker C-X bond is more likely to react first.

Table 1: General Trends in Carbon-Halogen Bond Dissociation Energies (kcal/mol)

| Bond Type | Experimental BDE (Aryl Halide) | Calculated BDE Range (Heterocycles) |

|---|---|---|

| C-Cl | ~97.6 nih.gov | 93-100 nih.gov |

| C-Br | ~82.6 nih.gov | N/A |

Molecular Orbital Theory (MOT) and Frontier Orbital Analysis

Molecular Orbital Theory (MOT) provides a framework for understanding chemical reactivity by examining the interactions between molecular orbitals. wikipedia.orgyoutube.comyoutube.com A key concept within MOT is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comyoutube.com The energy and distribution of these frontier orbitals are crucial for predicting how a molecule will interact with other chemical species. taylorandfrancis.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For quinazoline derivatives, FMO analysis can shed light on the influence of different substituents on the molecule's reactivity. nih.gov For example, in a study of 6-bromo-quinazolin-4(3H)-one derivatives, the HOMO was located on the bromobenzene and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed over the entire molecule. nih.gov Comparing the HOMO-LUMO energy gaps of different analogs can help in ranking their relative stability and reactivity. nih.gov Such analyses are instrumental in understanding the electronic transitions and predicting the most likely sites for chemical reactions. acs.orgnih.gov

Table 2: Key Concepts in Frontier Molecular Orbital Theory

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and reactivity nih.govresearchgate.net |

Molecular Modeling and Docking Studies of Analogs in Biological Targets

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of how a ligand, such as a this compound analog, might bind to a biological target. nih.gov These computational techniques provide valuable insights that can guide the design of more potent and selective inhibitors.

Prediction of Binding Modes and Affinities

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. nih.govnih.gov For quinazoline derivatives, docking studies have been performed against various targets, including kinases like EGFR and VEGFR-2, as well as other enzymes like PARP. nih.govnih.govnih.gov In a study of 6-bromo-quinazoline derivatives targeting EGFR, docking scores were calculated to be in the range of -5.3 to -6.7 kcal/mol. nih.gov These scores suggest a favorable binding affinity for the target. nih.gov

Interestingly, some quinazolinone inhibitors have been observed to adopt different binding modes within the same kinase. acs.org For instance, certain quinazolinone-containing fragments can flip between two distinct orientations in the active site of activin receptor-like kinase-2 (ALK2). acs.org This highlights the importance of considering conformational flexibility in docking studies. The binding mode can also be influenced by the presence and position of substituents on the quinazoline scaffold. acs.org

Identification of Key Ligand-Receptor Interactions

Beyond predicting binding affinity, docking studies are crucial for identifying the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govnih.gov For example, docking of quinazoline derivatives into the EGFR active site has revealed key hydrogen bonds and other important interactions with specific amino acid residues. nih.gov Similarly, in studies with PARP10, quinazolinone derivatives were shown to form pi-alkyl and hydrogen bond interactions with residues such as Ala921, Leu926, and Tyr932. nih.gov

The nature of these interactions is critical for the biological activity of the compound. For instance, the presence of a phenyl ring at the C-2 position of quinazoline has been shown to be vital for forming hydrogen bonds with the target enzyme, thereby enhancing the binding process. nih.gov Computational modeling has also highlighted the importance of a thioamide linker in certain quinazolinone derivatives for forming favorable hydrogen bonds with the target receptor, leading to a significant increase in inhibitory potency compared to an amide linker. researchgate.net These detailed interaction maps provide a rational basis for the structure-activity relationships observed experimentally and guide the optimization of lead compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Target Interactions

Studies on related 6-bromoquinazoline (B49647) derivatives have utilized MD simulations to assess their binding stability within enzyme active sites, such as the epidermal growth factor receptor (EGFR). nih.govresearchgate.net These simulations typically analyze parameters like Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and the radius of gyration (Rg) to understand the conformational stability of the ligand-protein complex. nih.gov However, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound.

Reaction Mechanism Studies through Computational Chemistry

Similarly, detailed computational studies on the reaction mechanisms of this compound are not prominently available in the searched scientific literature. Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to elucidate reaction pathways, transition states, and the reactivity of molecules. For instance, DFT analyses have been performed on other 6-bromoquinazoline derivatives to understand their electronic structure and reactivity, often by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. nih.gov

Research on the reactivity of halogenated quinazolines often centers on their utility in cross-coupling reactions. For the related isomer, 6-bromo-2,4-dichloroquinazoline (B10380), it has been noted that the C(4)-Cl bond is more reactive in metal-catalyzed cross-coupling reactions than the C(2)-Cl or C-Br bonds. researchgate.net Such insights into regioselectivity are critical for synthetic applications, but specific computational investigations into the mechanistic details for this compound were not found.

Spectroscopic and Advanced Analytical Techniques for Characterization of 6 Bromo 2,5 Dichloroquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete structural map of 6-Bromo-2,5-dichloroquinazoline and its derivatives can be constructed. researchgate.netnih.gov

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For the this compound core, the aromatic protons would exhibit distinct chemical shifts and coupling patterns. The protons on the benzene (B151609) portion of the quinazoline (B50416) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact shifts and the splitting patterns (e.g., doublets, singlets) would depend on their position relative to the bromine and the fused pyrimidine (B1678525) ring. For instance, in related 6-bromo-1,2,3,4-tetrahydroquinolines, the aromatic protons are clearly observed in the downfield region of the spectrum. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical nature (aliphatic, aromatic, carbonyl, etc.). researchgate.netresearchgate.net For this compound, distinct signals would be expected for each of the eight carbon atoms of the quinazoline core, with their chemical shifts influenced by the attached halogen atoms and the nitrogen atoms in the pyrimidine ring. Carbons bonded to electronegative atoms like chlorine and bromine would be shifted downfield. For example, in various 2-phenylquinazoline (B3120039) derivatives, the carbon atoms of the quinazoline ring resonate at specific positions, which are documented and used for structural confirmation. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.eduyoutube.com It would show correlations between the neighboring protons on the benzene ring of the quinazoline core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons. epfl.chgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. epfl.chgithub.io This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments to confirm the connectivity of the entire structure, for example, by correlating a proton to the carbons of the adjacent ring system.

Table 1: Representative NMR Data for Substituted Quinazoline Derivatives Note: Specific data for this compound is not publicly available. The data below is for related quinazoline structures to illustrate typical chemical shift ranges.

| Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |

|---|---|---|

| ¹H | 7.0 - 9.5 | Aromatic protons on the quinazoline core. The proton at C4 often appears as a sharp singlet downfield (e.g., ~9.4 ppm in 2-phenylquinazoline). rsc.org |

| ¹³C | 115 - 165 | Aromatic and heterocyclic carbons. Carbons attached to nitrogen (e.g., C2, C4, C8a) and halogens show significant downfield shifts. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. mdpi.com For this compound (C₈H₃BrCl₂N₂), HRMS would provide an experimental mass-to-charge ratio (m/z) that matches the calculated theoretical value with high accuracy (typically within 5 ppm).

Furthermore, the isotopic distribution pattern is highly characteristic. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a unique cluster of peaks for the molecular ion. libretexts.org The M+ peak would be accompanied by M+2, M+4, and M+6 peaks with a predictable intensity ratio, providing definitive evidence for the number and type of halogen atoms present. libretexts.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural confirmation by breaking the molecule into smaller, predictable pieces. libretexts.org Common fragmentation pathways for halogenated quinazolines could involve the loss of halogen atoms (as radicals) or the cleavage of the quinazoline ring system. The analysis of these fragment ions helps to piece together the original structure, confirming the substitution pattern.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃BrCl₂N₂ |

| Calculated Monoisotopic Mass | 275.8857 Da |

| Isotopic Pattern | Characteristic pattern for 1 Br and 2 Cl atoms (M+, M+2, M+4, M+6 peaks) libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. copbela.org While the IR spectrum of a complex molecule contains many peaks, particularly in the fingerprint region (below 1500 cm⁻¹), certain characteristic absorptions are invaluable for structural confirmation. nih.govlibretexts.org

For this compound, key expected vibrational bands include:

Aromatic C-H Stretch: Weak to medium bands typically appearing just above 3000 cm⁻¹. pressbooks.pub

C=N and C=C Stretching: The quinazoline ring system contains both C=N and C=C bonds, which would give rise to a series of medium to strong absorptions in the 1650-1450 cm⁻¹ region. libretexts.orgchemicalbook.com

C-Cl Stretch: Absorptions for aryl chlorides are typically found in the 1100-850 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration appears at lower frequencies, usually in the 690-515 cm⁻¹ range. youtube.com

The presence of these characteristic bands provides supporting evidence for the quinazoline core and the halogen substituents. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| C-Cl Stretch | 1100 - 850 | Strong |

| C-Br Stretch | 690 - 515 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique can provide definitive proof of a molecule's constitution and conformation, including exact bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.comresearchgate.net

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net The crystal structure of a related 7-Bromo-2-(4-chloro-phenyl)-quinoxaline has been determined, revealing the precise spatial arrangement of the atoms and the planarity of the heterocyclic ring system. researchgate.net Similarly, analysis of this compound would confirm the planar quinazoline ring system and the precise locations of the bromo and chloro substituents. mdpi.comnih.gov

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Molecular Structure | Unambiguous confirmation of atomic connectivity. |

| Bond Lengths & Angles | Precise measurements of all bond distances and angles. |

| Conformation | The three-dimensional arrangement of the molecule in the solid state. |

| Crystal Packing | Information on how molecules are arranged in the crystal lattice, including intermolecular forces. |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for both purifying synthetic products and assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate components of a mixture and determine the purity of a compound. researchgate.netresearchgate.net A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. In a typical reversed-phase setup, a pure compound will elute as a single, sharp, and symmetrical peak at a characteristic retention time. The purity can be quantified by integrating the area of the peak, with purities often exceeding 95% for well-purified compounds. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to quickly assess the purity of a sample. ppublishing.orgresearchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The compound travels up the plate at a specific rate, defined by its retention factor (Rf value). A pure compound should ideally appear as a single spot when visualized under UV light or with a staining agent. youtube.comnih.gov TLC is invaluable during synthesis to determine when all starting material has been consumed. nih.govresearchgate.net

Table 5: Application of Chromatographic Techniques

| Technique | Application | Key Parameter |

|---|---|---|

| HPLC | Quantitative purity assessment | Retention Time (t_R), Peak Area (%) |

| TLC | Reaction monitoring, qualitative purity check | Retention Factor (R_f) |

Q & A

Q. How is 6-Bromo-2,5-dichloroquinazoline synthesized and characterized in academic research?

Methodological Answer: Synthesis typically involves halogenation and condensation reactions. For example, bromination steps may use bromine in glacial acetic acid under controlled conditions, similar to procedures for related brominated heterocycles . Post-synthesis, characterization employs:

- FT-IR to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Single-crystal X-ray diffraction to resolve molecular geometry and halogen bonding patterns, as demonstrated in hydrazide derivatives .

- Elemental analysis to verify stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Methodological Answer: Antimicrobial and receptor-binding assays are common:

- Antimicrobial testing via agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Radioligand binding assays (e.g., using [³H]mesulergine or [³H]methylspiperone) to assess affinity for serotonin receptors (5-HT2A/2C), as seen in brominated marine alkaloids .

- Dose-response curves and IC₅₀ calculations to quantify potency.

Q. What purification techniques are optimal for halogenated quinazolines?

Methodological Answer:

- Recrystallization from solvents like methanol or DCM to remove impurities.

- Column chromatography (silica gel, ethyl acetate/hexane eluent) for separation of regioisomers.

- HPLC with C18 columns for high-purity isolation, monitored by UV-Vis at ~250–300 nm (common for aromatic systems).

Advanced Research Questions

Q. How do hydrogen bonding and halogen interactions influence the crystallographic packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions:

- N-H∙∙∙O/N hydrogen bonds form 1D chains or dimers, as observed in hydrazide derivatives .

- Halogen∙∙∙π interactions (Br∙∙∙aromatic rings) contribute to lattice stability.

- Software like Mercury or OLEX2 models these interactions, with bond distances ≤3.5 Å indicating significance .

Q. How can conflicting spectroscopic data during characterization be resolved?

Methodological Answer: Contradictions (e.g., NMR splitting vs. X-ray data) require multi-technique validation:

- Variable-temperature NMR to assess dynamic effects (e.g., rotamers).

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Mass spectrometry (HRMS) to confirm molecular mass and rule out degradation.

Q. What mechanistic insights guide the regioselective halogenation of quinazoline derivatives?

Methodological Answer:

- Electrophilic aromatic substitution (EAS) trends: Bromine and chlorine favor positions activated by electron-donating groups (e.g., -NH₂).

- Directed ortho-metalation using lithiation (e.g., LDA) to install halogens at specific sites.

- Kinetic vs. thermodynamic control studies (via temperature/time variations) to optimize selectivity.

Q. How do steric and electronic effects of bromo/chloro substituents impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

- Comparative bioassays of analogs (e.g., 6-Bromo vs. 6-Chloro derivatives) to isolate halogen effects.

- Molecular docking (e.g., AutoDock Vina) to map halogen bonding with target proteins (e.g., 5-HT2A receptors ).

- Hammett plots to correlate substituent electronegativity with activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.